4-Benzylsemicarbazide
Overview
Description
4-Benzylsemicarbazide and its derivatives are a class of chemical compounds that have been extensively studied due to their wide range of biological activities. These compounds have been synthesized and characterized for their potential use in various therapeutic applications, including as monoamine oxidase inhibitors, anticonvulsants, antibacterial agents, antifungal agents, and cholinesterase inhibitors .
Synthesis Analysis
The synthesis of 4-benzylsemicarbazide derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 4-arylthiosemicarbazides has been achieved by reacting indol-2-carbonyl with 4-nitrophenyl-thiosemicarbazide . Similarly, the synthesis of 4-benzylamidothiosemicarbazide (BTSC) was performed through hydrazinolysis of 5-(benzyl)1,3,4-oxadiazol 2-(3H) thione . The reaction conditions, such as the choice of acid, presence of water, and heating time, play a crucial role in determining the final product .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using various spectroscopic methods and X-ray diffraction. For example, the structure of a benzylthiosemicarbazide derivative was elucidated using X-ray diffraction, which provided insights into its geometry and inter/intra-molecular interactions . Theoretical calculations using DFT methods have also been employed to understand the electronic properties and validate experimental findings .
Chemical Reactions Analysis
4-Benzylsemicarbazide derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, the reaction of 4-benzylamidothiosemicarbazide with different aldehydes resulted in the formation of Schiff's bases, which exhibited antifungal activity . The reactivity of these compounds is influenced by their electronic structure, which can be modified to enhance their biological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-benzylsemicarbazide derivatives, such as solubility, have been found to affect their biological activity. For example, the low solubility of Schiff's bases and their metal complexes was associated with reduced antifungal activity . The electronic structure, as determined by molecular modeling and docking studies, is also crucial for the inhibitory activity of these compounds .
Scientific Research Applications
Antimicrobial and Analgesic Activities : A study by Bărbuceanu et al. (2013) synthesized derivatives of 4-Benzylsemicarbazide and evaluated them for antimicrobial and analgesic activities. They found that certain triazole derivatives exhibited the best antimicrobial activity against Bacillus cereus, and some thiadiazoles showed high analgesic activity (Bărbuceanu et al., 2013).
Antibacterial Activity : Paneth et al. (2017) researched on 1,4-dibenzoylthiosemicarbazide derivatives, finding potent antibacterial activity against various bacterial strains including Staphylococcus aureus and Bacillus cereus. These compounds demonstrated effectiveness comparable to or even exceeding that of traditional antibiotics (Paneth et al., 2017).
Topoisomerase IV Inhibition : Siwek et al. (2011) synthesized a derivative of 4-Benzylsemicarbazide and evaluated its activity against topoisomerase IV, a crucial enzyme for bacterial DNA replication. The study showed significant inhibition of this enzyme, highlighting potential for development as a Gram-positive antibacterial targeting topoisomerase IV (Siwek et al., 2011).
Anticancer Activity : A study by Paneth et al. (2015) on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides demonstrated significant antibacterial and anticancer activities. These compounds were found to be highly effective against various cancer cell lines, including breast cancer and head and neck squamous cell carcinomas (Paneth et al., 2015).
Antioxidant and Antiviral Activities : Perković et al. (2012) investigated semicarbazides derived from nonsteroidal anti-inflammatory drugs for their cytostatic, antiviral, and antioxidant activities. Some compounds showed pronounced antiproliferative activity against cancer cell lines and high inhibition of lipid peroxidation (Perković et al., 2012).
Problems with Molecular Mechanics Implementations : Siwek et al. (2012) highlighted issues in the computational analysis of 4-Benzylsemicarbazide derivatives, emphasizing the need for accurate modeling in studies of bioactive compounds (Siwek et al., 2012).
Antitubercular Activity : Various studies have investigated the antitubercular properties of 4-Benzylsemicarbazide derivatives. For instance, Boechat et al. (2011) synthesized 4-substituted N-phenyl-1,2,3-triazole derivatives and demonstrated significant activity against Mycobacterium tuberculosis (Boechat et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-amino-3-benzylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOJUQGKURDYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474008 | |
Record name | 4-Benzylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylsemicarbazide | |
CAS RN |
16956-42-6 | |
Record name | 4-Benzylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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